molecular formula C11H12O3 B13204594 Ethyl 3-formyl-2-methylbenzoate

Ethyl 3-formyl-2-methylbenzoate

Cat. No.: B13204594
M. Wt: 192.21 g/mol
InChI Key: JVVFJMNAWUMKCC-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-2-methylbenzoate is an organic compound with the molecular formula C11H12O3. It is an ester derivative of benzoic acid, characterized by the presence of a formyl group at the third position and a methyl group at the second position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-formyl-2-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-formyl-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, industrial processes may employ alternative catalysts and solvents to optimize the reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: 3-carboxy-2-methylbenzoic acid.

    Reduction: 3-hydroxymethyl-2-methylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-formyl-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-formyl-2-methylbenzoate depends on the specific reaction it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the formyl group gains electrons from the reducing agent, resulting in the formation of a hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate: Similar structure but with additional hydroxyl groups.

    Methyl 3-formyl-2-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its formyl and methyl groups provide versatile sites for chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 3-formyl-2-methylbenzoate

InChI

InChI=1S/C11H12O3/c1-3-14-11(13)10-6-4-5-9(7-12)8(10)2/h4-7H,3H2,1-2H3

InChI Key

JVVFJMNAWUMKCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1C)C=O

Origin of Product

United States

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